molecular formula C14H14S B1580934 Di-p-tolyl sulphide CAS No. 620-94-0

Di-p-tolyl sulphide

Cat. No.: B1580934
CAS No.: 620-94-0
M. Wt: 214.33 g/mol
InChI Key: NRXWFTYEJYEOGW-UHFFFAOYSA-N
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Description

Di-p-tolyl sulphide is an organic compound characterized by the presence of two p-tolyl groups attached to a sulphur atom. It is known for its applications in various fields due to its unique chemical properties. The compound is often used as a load-carrying additive in lubricants because of its anti-wear and extreme load-bearing qualities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-tolyl sulphide can be synthesized through several methods. One common method involves the reaction of p-tolyl magnesium bromide with sulphur dichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of p-tolyl chloride with sodium sulphide. This method is preferred due to its cost-effectiveness and scalability. The reaction is usually conducted in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Di-p-tolyl sulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form di-p-tolyl sulfoxide and di-p-tolyl sulfone.

    Reduction: The compound can be reduced to form p-tolyl thiol.

    Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Di-p-tolyl sulphide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Di-p-tolyl sulphide can be compared with other similar compounds such as:

    Di-p-tolyl disulfide: Similar in structure but contains an additional sulphur atom, leading to different chemical properties and applications.

    Diphenyl sulphide: Contains phenyl groups instead of p-tolyl groups, resulting in different reactivity and applications.

    Di-p-tolyl sulfoxide: An oxidized form of this compound with different chemical properties and uses.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. These properties make it particularly useful in applications requiring high-performance materials .

Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWFTYEJYEOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211050
Record name Di-p-tolyl sulphide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-94-0
Record name 1,1′-Thiobis[4-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-p-tolyl sulphide
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Record name Di-p-tolyl sulphide
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Record name Di-p-tolyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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